Acetato de ulipristal N-desmetil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

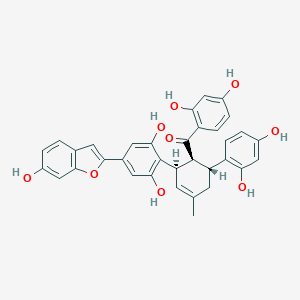

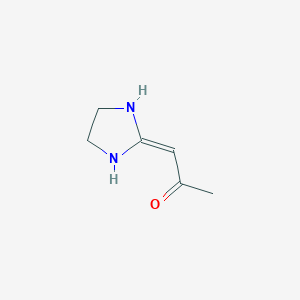

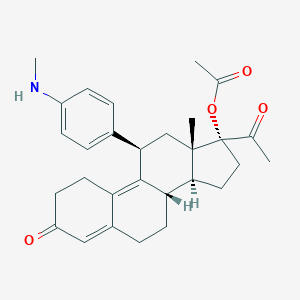

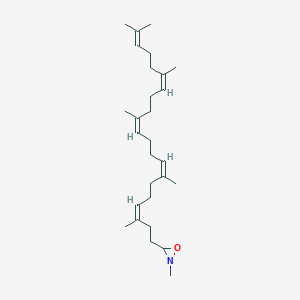

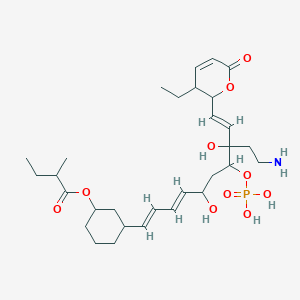

N-Desmethyl Ulipristal Acetate is a synthetic compound derived from the natural steroid hormone ulipristal acetate. It is a potent progestin receptor modulator and has been found to be an effective treatment for a range of medical conditions, including endometriosis, uterine fibroids, and contraception. It is a metabolite of Ulipristal .

Molecular Structure Analysis

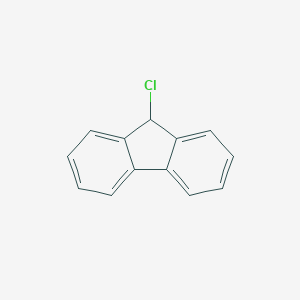

N-Desmethyl Ulipristal Acetate has a molecular formula of C29 H35 N O4 . Its molecular weight is 461.59 . The chemical name is (11β)-17- (Acetyloxy)-11- [4- (methylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione .Physical And Chemical Properties Analysis

N-Desmethyl Ulipristal Acetate has a molecular formula of C29 H35 N O4 and a molecular weight of 461.59 . Other specific physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación

Acetato de ulipristal N-desmetil: Aplicaciones de investigación científica:

Anticoncepción de emergencia

Como metabolito del acetato de ulipristal, el this compound contribuye a la eficacia de los anticonceptivos de emergencia al inhibir o retrasar la ovulación. Esta acción ayuda a prevenir los embarazos no deseados .

Desarrollo de métodos analíticos

En la investigación farmacéutica, el this compound se utiliza para el desarrollo y validación de métodos analíticos. Esto es crucial para las solicitudes de nuevos fármacos abreviados (ANDA) o durante la producción comercial de ulipristal .

Control de calidad en toxicología farmacéutica

El this compound-d3 se utiliza como material de referencia certificado en toxicología farmacéutica para garantizar un análisis de datos altamente preciso y fiable .

Adaptación de la estrategia de tratamiento

Se sugiere la administración de acetato de ulipristal a una dosis de 5 mg/día durante 3 meses para diferentes categorías de pacientes, lo que permite a los profesionales de la salud planificar estrategias de tratamiento adaptadas a las necesidades individuales de los pacientes. El papel del this compound en este proceso probablemente esté relacionado con sus propiedades farmacocinéticas .

Mecanismo De Acción

Target of Action

N-Desmethyl ulipristal acetate is a derivative of ulipristal, which is a selective progesterone receptor modulator . It has both antagonistic and partial agonist activity at the progesterone receptor . It also binds to the glucocorticoid receptor .

Mode of Action

The exact mechanism of action for N-Desmethyl ulipristal acetate is still currently debated, though there is evidence that it functions by inhibiting ovulation . It is believed to suppress surges in luteinizing hormone (LH) that result in the postponement of follicular rupture .

Biochemical Pathways

Ulipristal is known to inhibit ovulation, which involves a complex series of hormonal and biochemical pathways .

Pharmacokinetics

Ulipristal acetate has good oral bioavailability and a half-life allowing one single oral administration per day for the management of fibroids . With the exception of drugs modulating CYP3A4 activity, risks of drug-drug interactions with ulipristal acetate are unlikely .

Result of Action

The primary result of N-Desmethyl ulipristal acetate’s action is the inhibition of ovulation . This can prevent pregnancy when used as an emergency contraceptive . There is also ongoing research into the agent’s potential activity on the endometrium that prevents embryo implantation .

Análisis Bioquímico

Biochemical Properties

N-Desmethyl ulipristal acetate is a derivative of 19-norprogesterone and has both antagonistic and partial agonist activity at the progesterone receptor . It is involved in biochemical reactions related to the progesterone receptor, interacting with enzymes and proteins associated with this receptor .

Cellular Effects

Its parent compound, Ulipristal Acetate, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through its interactions with the progesterone receptor . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its parent compound, Ulipristal Acetate, has good oral bioavailability and a half-life allowing one single oral administration per day for the management of fibroids .

Metabolic Pathways

N-Desmethyl ulipristal acetate is metabolized via oxidative demethylation, most likely via cytochrome P450 isoenzyme3A4 . This metabolic pathway involves interactions with enzymes and cofactors .

Transport and Distribution

Its parent compound, Ulipristal Acetate, is a substrate for cytochrome P450 (CYP) 3A4 .

Subcellular Localization

Given its interactions with the progesterone receptor, it may be localized to areas of the cell where this receptor is present .

Propiedades

IUPAC Name |

[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-[4-(methylamino)phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO4/c1-17(31)29(34-18(2)32)14-13-26-24-11-7-20-15-22(33)10-12-23(20)27(24)25(16-28(26,29)3)19-5-8-21(30-4)9-6-19/h5-6,8-9,15,24-26,30H,7,10-14,16H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCANMLYXHZIRW-GCNJZUOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159681-66-0 |

Source

|

| Record name | N-Desmethyl Ulipristal Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B144263.png)

![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)

![[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B144270.png)

![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/structure/B144279.png)